2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Overview
Description
4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is a compound belonging to the class of sulfur-nitrogen heterocycles. It is known for its strong electron-deficient properties, making it a valuable building block in the synthesis of various organic electronic materials, such as organic photovoltaics and organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
The primary targets of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) are organic semiconductors . The compound forms strong intermolecular interactions with these semiconductors, leading to efficient charge transport and improved device performance .
Mode of Action
The compound’s mode of action involves the formation of strong intermolecular interactions with other organic semiconductors . This interaction facilitates the transport of positive charge carriers within the device .
Biochemical Pathways
The compound’s interaction with organic semiconductors affects the charge transport pathways. By forming strong intermolecular interactions, it enhances the efficiency of these pathways, leading to improved performance of the device .
Pharmacokinetics
Its high electron mobility and good stability suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the improved performance of devices that use organic semiconductors. By facilitating efficient charge transport, the compound helps to enhance the device’s overall functionality .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of light can affect its performance as a semiconductor . Additionally, the compound is reported to be hydrolytically and thermally stable , suggesting that it can maintain its efficacy and stability under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) plays a crucial role in biochemical reactions due to its strong electron-deficient nature. This compound interacts with various enzymes, proteins, and other biomolecules through aromatic nucleophilic substitution and cross-coupling reactions. For instance, it has been found to selectively substitute one bromine atom with nitrogen nucleophiles, forming mono-arylated derivatives . Additionally, it can undergo Suzuki–Miyaura and Stille cross-coupling reactions to form various mono- and di(het)arylated derivatives, which are useful in the synthesis of components for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Cellular Effects
The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) on cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the electronic structure and electron delocalization within cells, which can alter the behavior of various cellular components . These interactions can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s strong electron-deficient nature allows it to participate in aromatic nucleophilic substitution reactions, selectively forming mono-arylated derivatives . These interactions can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . The compound’s structure has been confirmed through X-ray analysis, providing insights into its binding interactions and molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) has shown stability over time. It is stable to hydrolysis at room temperature and can be stored in a freezer under argon for several months without noticeable changes . This stability is crucial for long-term studies and applications, as it ensures consistent results and reliable data. Any degradation or long-term effects on cellular function observed in in vitro or in vivo studies should be carefully monitored to understand the compound’s full impact .
Dosage Effects in Animal Models
The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects and toxicological profiles should be thoroughly investigated to ensure safe and effective use of this compound in biochemical research .
Metabolic Pathways
4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s strong electron-deficient nature allows it to participate in cross-coupling reactions, forming derivatives that can influence metabolic pathways .
Transport and Distribution
Within cells and tissues, 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide facilitates its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with various cellular components within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) typically involves the bromination of its parent heterocycle. One efficient method reported involves the use of 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide in a one-pot synthesis . This method provides a high yield and is considered a quick and easy approach compared to other literature methods .
Industrial Production Methods
While specific industrial production methods for 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) are not extensively documented, the compound’s synthesis can be scaled up using the aforementioned one-pot synthesis method due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) undergoes various types of reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of one bromine atom by nitrogen nucleophiles.
Cross-coupling reactions: Suzuki–Miyaura and Stille coupling reactions are effective for forming mono- and di(het)arylated derivatives.
Common Reagents and Conditions
Aromatic nucleophilic substitution: Common reagents include nitrogen nucleophiles such as morpholine and piperidine.
Cross-coupling reactions: Palladium catalysts and bases like potassium pivalate are commonly used.
Major Products
Aromatic nucleophilic substitution: Mono-substituted derivatives with nitrogen nucleophiles.
Cross-coupling reactions: Mono- and di(het)arylated derivatives, which are useful in the synthesis of materials for DSSCs and OLEDs.
Scientific Research Applications
4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) has several scientific research applications:
Organic photovoltaics: Used as a building block for low bandgap materials, enhancing the efficiency of solar cells.
Organic light-emitting diodes (OLEDs): Utilized in the synthesis of components for OLEDs due to its electron-deficient properties.
Fluorescent probes: Employed as a fluorescent probe and labeling reagent in various biological studies.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromobenzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Similar in structure but differs in the position of bromine atoms.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Lacks bromine atoms, making it less reactive in certain cross-coupling reactions.
Uniqueness
4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is unique due to its specific bromine substitution pattern, which enhances its reactivity in cross-coupling reactions and makes it a versatile building block for various electronic materials .
Properties
IUPAC Name |
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHWVOHZFVWBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=NSN=C3C(=C1N=S=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165617-59-4 | |
Record name | 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in materials chemistry?
A1: 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) is a valuable precursor for synthesizing low bandgap materials. Its structure, containing two bromine atoms, makes it suitable for palladium-catalyzed coupling reactions, such as Sonogashira coupling. [, ] These reactions allow researchers to incorporate this molecule into larger conjugated systems, leading to materials with desirable electronic and optical properties.
Q2: What are the advantages of using 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in conjugated microporous polymers (CMPs)?
A2: 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) (BBT) serves as a building block for CMPs with enhanced properties. For example, incorporating BBT into CMPs resulted in a high degradation temperature (up to 340°C) and a regular, aggregated sphere morphology. [] Furthermore, the resulting BBT-linked CMPs displayed promising electrochemical performance, demonstrating their potential for energy storage applications. []
Q3: Are there any alternative synthetic routes for 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)?
A3: While a common approach utilizes 2,1,3-Benzothiadiazole as a starting material, a more efficient one-pot synthesis has been developed. [, ] This alternative method employs 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide, yielding 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in a single step with good yield. [] This streamlined approach offers a faster and potentially more cost-effective method for obtaining this valuable building block.
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